molecular formula C9H9IO B580649 1-Cyclopropoxy-2-iodobenzene CAS No. 1243289-94-2

1-Cyclopropoxy-2-iodobenzene

Cat. No. B580649
M. Wt: 260.074
InChI Key: DWTCTUAQNPBNMG-UHFFFAOYSA-N
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Description

“1-Cyclopropoxy-2-iodobenzene” is a chemical compound with the molecular formula C9H9IO . It has a molecular weight of 260.07 g/mol . The IUPAC name for this compound is 1-cyclopropyloxy-2-iodobenzene .


Molecular Structure Analysis

The InChI code for “1-Cyclopropoxy-2-iodobenzene” is 1S/C9H9IO/c10-8-3-1-2-4-9(8)11-7-5-6-7/h1-4,7H,5-6H2 . The canonical SMILES representation is C1CC1OC2=CC=CC=C2I .


Physical And Chemical Properties Analysis

“1-Cyclopropoxy-2-iodobenzene” has a molecular weight of 260.07 g/mol . It has a computed XLogP3 value of 3.3, indicating its lipophilicity . It has 0 hydrogen bond donor count and 1 hydrogen bond acceptor count . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass is 259.96981 g/mol . The topological polar surface area is 9.2 Ų . It has a heavy atom count of 11 .

Scientific Research Applications

Ring-Opening Dichlorination

Donor-acceptor cyclopropanes, potentially related to the cyclopropoxy group in 1-Cyclopropoxy-2-iodobenzene, react with iodobenzene dichloride to afford ring-opened products. This reaction demonstrates the utility of iodobenzene derivatives in introducing halogen atoms adjacent to donor and acceptor groups, which could be relevant for derivatives of 1-Cyclopropoxy-2-iodobenzene (Garve et al., 2014).

Novel Cycloadditions

Iodobenzene compounds have been used to mediate [3+2] cycloaddition reactions under mild conditions. This method could potentially be applied to synthesize complex cyclic structures from 1-Cyclopropoxy-2-iodobenzene derivatives, showcasing the compound's potential in constructing novel organic frameworks (Le‐Ping Liu et al., 2007).

Oxidative Cyclization for Cyclopropane Synthesis

Iodobenzene-catalyzed reactions have been developed for oxidative cyclization, leading to the synthesis of highly functionalized cyclopropanes. This application illustrates the role of iodobenzene derivatives in facilitating cyclization reactions, potentially relevant to modifications of 1-Cyclopropoxy-2-iodobenzene (Yang Li et al., 2020).

Intramolecular Cyclopropanation

The utility of iodobenzene derivatives in intramolecular cyclopropanation reactions to obtain spirocyclopropylpyrazolones suggests potential applications for 1-Cyclopropoxy-2-iodobenzene in synthesizing spirocyclic compounds. These methodologies could be adapted for the synthesis of complex organic molecules with cyclopropoxy groups (P. Mukherjee & Asish R. Das, 2017).

properties

IUPAC Name

1-cyclopropyloxy-2-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO/c10-8-3-1-2-4-9(8)11-7-5-6-7/h1-4,7H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWTCTUAQNPBNMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OC2=CC=CC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropoxy-2-iodobenzene

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